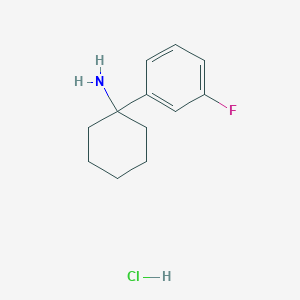

1-(3-Fluorophenyl)cyclohexylamine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

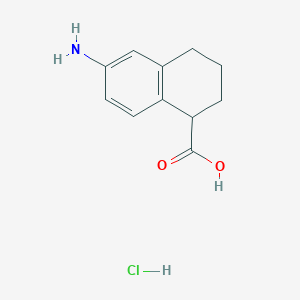

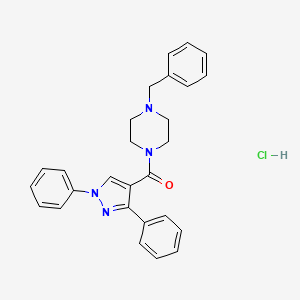

The molecular structure of 1-(3-Fluorophenyl)cyclohexylamine is characterized by a cyclohexylamine core with a fluorophenyl group attached . The compound has a molecular formula of C12H16FN . The InChI code is InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 and the InChIKey is JNWGVEKXINNKAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)cyclohexylamine include a molecular weight of 193.26 g/mol . The compound has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass is 193.126677677 g/mol and the monoisotopic mass is also 193.126677677 g/mol . The topological polar surface area is 26 Ų and it has 14 heavy atoms . The compound has a formal charge of 0 and a complexity of 187 .Wissenschaftliche Forschungsanwendungen

Fluorescence in Molecular Imaging

Fluorophores, including those used in molecular imaging, have applications in real-time detection of cancer. Their use requires careful consideration of toxicity levels to ensure safety in patients. Molecular imaging with fluorophores, facilitated by relatively inexpensive equipment, enables the detection of cancerous cells in vivo, highlighting the importance of research on fluorophores' safety and effectiveness (Alford et al., 2009).

Fluoroalkylation Reactions

The development of fluoroalkylation reactions, particularly in aqueous media, is significant for designing new pharmaceuticals and agrochemicals. These reactions incorporate fluorinated groups into molecules, affecting their physical, chemical, and biological properties. The evolution of environmentally friendly fluoroalkylation methods marks a step forward in green chemistry, emphasizing the role of water in these reactions (Song et al., 2018).

Neurological Research

Research on neurotransmitter metabolism, such as studies involving [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) in PET imaging, illustrates the application of fluorinated compounds in neurological research. These studies contribute to our understanding of diseases like Parkinson’s disease by tracing neurotransmitter activity and metabolism in the brain (Kumakura & Cumming, 2009).

Wirkmechanismus

- The primary target of this compound is not well-documented in the literature. However, we can explore related compounds to gain insights. For instance, 1,3,4-oxadiazole scaffolds (which share some similarities with our compound) have been studied for their cytotoxic and enzyme inhibitory properties .

- Monoamine releasers , like amphetamines, exhibit a higher selectivity for dopamine and norepinephrine over serotonin . While not identical, this information suggests that our compound might modulate neurotransmitter release.

Target of Action

Mode of Action

Result of Action

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCOTMUPUMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125802-18-8 | |

| Record name | Cyclohexanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125802-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiolan-3-amine](/img/structure/B1651241.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one](/img/structure/B1651244.png)

![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)

![3-amino-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpropanamide](/img/structure/B1651260.png)